4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene is fundamentally governed by the biphenyl backbone, which consists of two benzene rings connected through a single carbon-carbon bond. The compound's structural framework exhibits characteristic features of substituted biphenyls, where the inter-ring dihedral angle plays a crucial role in determining the overall molecular conformation. The presence of the chlorine substituent at the 4-position and the methoxy group at the 2-position of one benzene ring, combined with the 4-methoxyphenyl substituent, creates a unique substitution pattern that significantly influences the molecular geometry.
Conformational analysis of biphenyl derivatives reveals that the rotation around the central carbon-carbon bond connecting the two aromatic rings is restricted due to steric interactions between substituents. In the case of this compound, the methoxy groups contribute to the steric bulk that affects the preferred conformational states. The compound can adopt multiple conformational arrangements, with the relative stability of each conformer being influenced by factors such as steric hindrance, electronic effects, and intramolecular hydrogen bonding interactions.
The dihedral angle between the two benzene rings is a critical structural parameter that characterizes the three-dimensional shape of the molecule. For related dimethoxybiphenyl compounds, experimental studies have shown that dihedral angles typically range from 40 to 48 degrees, depending on the specific substitution pattern and environmental conditions. The presence of ortho-substituents, such as the 2-methoxy group in this compound, generally leads to increased inter-ring angles due to steric repulsion between the substituents on adjacent rings.
Computational studies using density functional theory methods have provided additional insights into the conformational preferences of similar biphenyl derivatives. These calculations reveal that the most stable conformations are often those that minimize steric clashes while maximizing favorable electronic interactions. The methoxy groups can participate in weak intramolecular interactions that may stabilize certain conformational arrangements, particularly in polar solvents where the dipolar nature of the methoxy groups becomes more significant.
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14(13)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBJCYESMXEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742831 | |
| Record name | 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-31-3 | |
| Record name | 1,1′-Biphenyl, 4-chloro-2,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Aryl Halide Precursor
The synthesis begins with 1-bromo-2-methoxy-4-chlorobenzene, typically derived from 2-methoxy-4-chloroaniline via diazotization and subsequent Sandmeyer reaction. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium salt, which undergoes bromide substitution in the presence of copper(I) bromide (CuBr) to yield the aryl bromide.
Reaction Conditions
Coupling with 4-Methoxyphenylboronic Acid
The aryl bromide reacts with 4-methoxyphenylboronic acid under Suzuki conditions. A catalytic system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in tetrahydrofuran (THF) with aqueous sodium carbonate (Na₂CO₃) facilitates the cross-coupling at 80–90°C.
Optimized Protocol
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Molar Ratio : 1:1.2 (aryl bromide:boronic acid)
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Catalyst Loading : 2 mol% Pd(PPh₃)₄
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Reaction Time : 12–16 hours
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Isolation : Column chromatography (hexane:EtOAc 4:1) yields 68–75% pure product.
Ullmann Coupling as an Alternative Methodology
For systems lacking boronic acid functionality, the Ullmann reaction provides a copper-mediated pathway. This method couples 1-iodo-2-methoxy-4-chlorobenzene with 4-iodoanisole under high-temperature conditions.
Reaction Parameters and Limitations
| Factor | Ullmann Coupling | Suzuki Coupling |
|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | Pd(PPh₃)₄ |
| Temperature | 120–140°C | 80–90°C |
| Solvent | Dimethylformamide (DMF) | THF/H₂O |
| Typical Yield | 45–55% | 68–75% |
| Byproducts | Dehalogenated derivatives | Homocoupling adducts |
While Ullmann coupling avoids boronic acid preparation, its lower yields and harsh conditions make it less favorable for large-scale synthesis.
Friedel-Crafts Alkylation Strategies
Early synthetic routes employed Friedel-Crafts alkylation to install the 4-methoxyphenyl group. Aluminum chloride (AlCl₃) catalyzes the reaction between 4-chloro-2-methoxybenzyl chloride and anisole in dichloromethane at 0°C.
Mechanistic Considerations
The electrophilic benzyl carbocation generated from 4-chloro-2-methoxybenzyl chloride attacks the para position of anisole’s methoxy-directed aromatic ring. However, competing ortho substitution and carbocation rearrangements limit regioselectivity, resulting in yields below 50%.
Key Challenges
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Rearrangement : Migration of the benzyl group to thermodynamically favored positions
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Polyalkylation : Formation of di- and tri-substituted byproducts
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Workup Complexity : Acidic aqueous quench required to remove AlCl₃
Functional Group Interconversion Approaches
Multi-step sequences involving nitration, reduction, and diazotization offer modular access to the target compound.
Nitration-Reduction Pathway
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Nitration : 2-Methoxy-4-chlorotoluene undergoes nitration with fuming HNO₃/H₂SO₄ at 30°C, introducing a nitro group para to the methyl substituent.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Diazotization & Substitution : The amine is diazotized and displaced by a 4-methoxyphenyl group via a Meerwein arylation.
Yield Analysis
| Step | Intermediate | Yield |
|---|---|---|
| Nitration | 2-Methoxy-4-chloro-1-nitrotoluene | 82% |
| Reduction | 2-Methoxy-4-chloro-1-aminotoluene | 90% |
| Diazotization | Target Compound | 41% |
This route’s lengthy protocol and moderate final yield limit its industrial applicability.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Metrics
| Method | Overall Yield | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki Coupling | 68–75% | >98 | High | $$$ |
| Ullmann Coupling | 45–55% | 92–95 | Moderate | $$ |
| Friedel-Crafts | 40–48% | 85–90 | Low | $ |
| Nitration Pathway | 41% | 88 | Low | $$$$ |
Key Observations
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The Suzuki method balances yield and scalability, making it preferable for kilogram-scale production.
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Ullmann coupling remains relevant for substrates incompatible with boron chemistry.
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Friedel-Crafts alkylation is largely obsolete due to poor regiocontrol.
Industrial-Scale Optimization Techniques
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-hydroxy-1-(4-methoxyphenyl)benzene.
Reduction: Formation of 2-methoxy-1-(4-methoxyphenyl)benzene.
Substitution: Formation of 4-methoxy-2-methoxy-1-(4-methoxyphenyl)benzene.
Scientific Research Applications
4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. This mechanism is facilitated by the electron-donating methoxy groups, which stabilize the intermediate carbocation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene with structurally related compounds, emphasizing substituent positions, molecular frameworks, and physicochemical properties:
Key Observations:
Substituent Effects: The chlorine atom in this compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs like 2c . Methoxy groups improve solubility in polar solvents and influence crystal packing, as seen in 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, where the dihedral angle between aromatic rings is minimized (8.76°) .
Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for diaryl ethers like 2c and 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .
Biological Relevance :
- Benzothiazole derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ) exhibit antimicrobial and anticancer activities, implying that chloro-methoxy benzene derivatives may share similar bioactivity .
Thermal and Physical Properties: Melting points for methoxy-substituted compounds (e.g., 2c at 179–181°C) indicate higher crystallinity compared to non-polar analogs, which may translate to stability in material science applications .
Biological Activity
4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, also known as a derivative of methoxy-substituted phenyl compounds, is of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16ClO2
- CAS Number : 1365271-31-3
This structure features a chlorinated benzene ring and two methoxy groups, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds have shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Activity : Research indicates that methoxyphenyl derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
Case Studies and Research Findings
- Antioxidant Studies :
- Anticancer Activity :
-
Enzyme Interaction :
- Substituted phenyl compounds have been investigated for their interaction with lipoxygenases, enzymes implicated in inflammatory processes and cancer progression. The findings suggest that this compound may act as a moderate inhibitor of these enzymes, potentially reducing inflammation and tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-methoxy-1-(4-methoxyphenyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, leveraging aryl halides and methoxy-substituted boronic acids. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., Pd(PPh₃)₄). For example, maintaining anhydrous conditions prevents hydrolysis of intermediates. Yields improve with slow addition of electrophilic reagents to minimize side reactions .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons split due to electron-withdrawing Cl).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278) and fragmentation patterns (loss of Cl or methoxy groups).
- IR Spectroscopy : Detect C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches. Cross-validate with XRD for absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvent polarity or catalyst loading?
- Methodological Answer : Systematic Design of Experiments (DoE) is critical. For instance, if THF yields drop compared to DMF, analyze solvent polarity’s impact on transition-state stabilization. Use HPLC to quantify side products (e.g., dechlorinated byproducts). Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps. Contradictions may arise from competing mechanisms (e.g., SN1 vs. SN2 pathways), requiring mechanistic probes like isotopic labeling .
Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include poor crystal quality due to flexible methoxy groups and Cl disorder. Solutions:
- Cryocooling : Reduces thermal motion.
- SHELX refinement : Use twin refinement for disordered regions and restraints for planar groups.
- High-resolution synchrotron data : Resolve subtle electron density differences. Example: A related methoxyphenyl compound required 14 refinement cycles to achieve R < 0.05 .
Q. How to design biological activity assays for this compound, considering its potential antimicrobial or anticancer properties?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/-negative bacteria (MIC values) or cancer cell lines (IC₅₀ via MTT assay). Include positive controls (e.g., doxorubicin).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br) to assess pharmacophore requirements.
- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or ROS generation. Preliminary data on analogs suggest bioactivity hinges on methoxy positioning .
Q. What mechanistic insights guide the compound’s reactivity in electrophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the benzene ring toward electrophilic substitution (e.g., nitration at para positions). In cross-coupling, Cl acts as a directing group, favoring oxidative addition with Pd catalysts. Computational studies (DFT) reveal transition-state geometries where steric hindrance from methoxy groups lowers activation energy. Contrastingly, steric bulk in Suzuki reactions may reduce coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
